molecular formula C7H10N2 B041620 (6-Methylpyridin-3-yl)methanamine CAS No. 56622-54-9

(6-Methylpyridin-3-yl)methanamine

Cat. No. B041620
CAS RN: 56622-54-9
M. Wt: 122.17 g/mol
InChI Key: NZPFQOXRHLUPRT-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds closely related to (6-Methylpyridin-3-yl)methanamine involves various strategies including nucleophilic substitution reactions, oxidation, and regioselective processes. For instance, an efficient synthesis pathway of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and precision required in synthesizing pyridine derivatives. This process involves the treatment of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to the desired product with significant regioselectivity and yield (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis The molecular structure of related pyridine derivatives often features stable crystal structures constructed by π…π packing and intramolecular hydrogen bonding. For example, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was characterized by X-ray single crystal diffraction, highlighting the importance of π…π interactions and intramolecular hydrogen bonds in stabilizing these molecules (Linsha, 2015).

Scientific Research Applications

  • Stabilizing Parallel Turn Conformations in Short Peptide Sequences : The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which is related to (6-Methylpyridin-3-yl)methanamine, effectively stabilizes parallel turn conformations in short peptide sequences. The distribution of these conformations depends on the selected base. This finding is significant for understanding peptide structures (Bucci et al., 2018).

  • Potential in Antidepressant Therapy : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to (6-Methylpyridin-3-yl)methanamine, have shown high affinity for serotonin 5-HT1A receptors. These derivatives demonstrate promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Antibacterial and Antifungal Activity : A synthesized compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, shows acceptable antibacterial and antifungal activity. This implies potential pharmaceutical applications (Rao et al., 2013).

  • Cancer Treatment Potential : Pt(II) complexes with 1-methyl-1H-imidazol-2-yl)-methanamine have shown significant cytotoxic activity in cancer cells, comparable to cisplatin in non-small-cell lung cancer cells (Ferri et al., 2013).

  • Anticonvulsant Agents : Heterocyclic schiff bases synthesized from 3-aminomethyl pyridine, a compound closely related to (6-Methylpyridin-3-yl)methanamine, show potential as anticonvulsant agents. Some compounds demonstrated high protective index and remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes of a pyridoxal Schiff base, structurally related to (6-Methylpyridin-3-yl)methanamine, exhibited enhanced cellular uptake with selectivity and remarkable photocytotoxicity in various cancer cells, suggesting their potential as effective cancer treatments (Basu et al., 2015).

properties

IUPAC Name

(6-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPFQOXRHLUPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480764
Record name (6-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-3-yl)methanamine

CAS RN

56622-54-9
Record name (6-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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